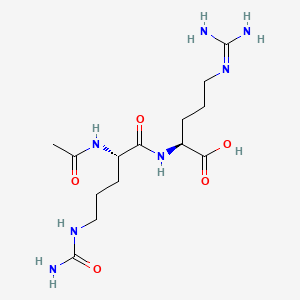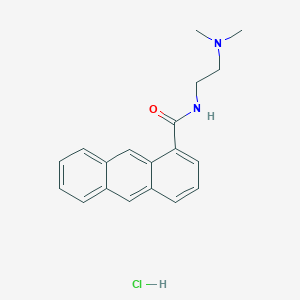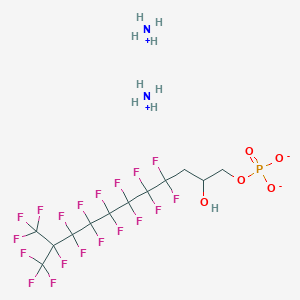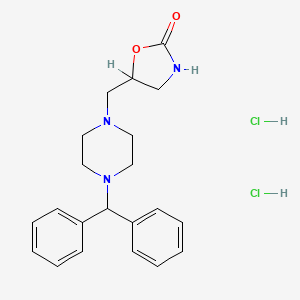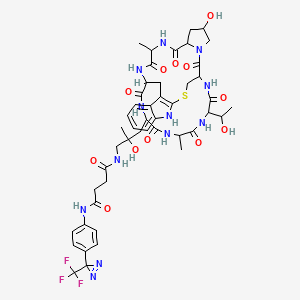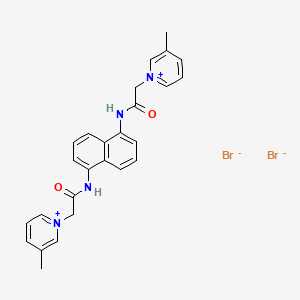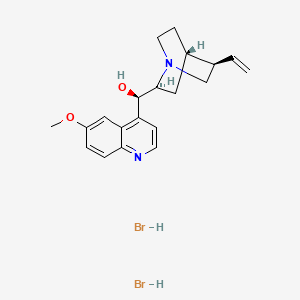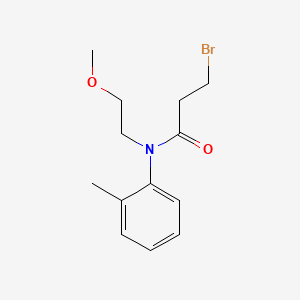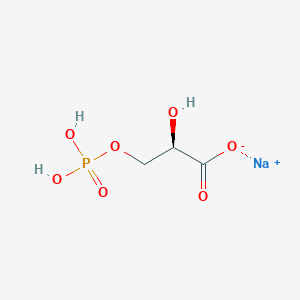
(R)-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonooxy group attached to a hydroxypropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite, which is then rearranged to give bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further hydrolyzed to yield the desired compound.
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted hydroxypropanoic acids.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Wirkmechanismus
The mechanism of action of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic Acid: Characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Aminophosphonic Acids: Contain an amino group attached to the phosphonic acid moiety.
Organometallic Phosphonic Acids: Feature metal atoms bonded to the phosphonic acid group.
Uniqueness
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is unique due to its specific structure, which combines a hydroxypropanoic acid backbone with a phosphonooxy group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
CAS-Nummer |
30630-16-1 |
|---|---|
Molekularformel |
C3H6NaO7P |
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
sodium;(2R)-2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
InChI-Schlüssel |
WXFRSYOJFCULQG-HSHFZTNMSA-M |
Isomerische SMILES |
C([C@H](C(=O)[O-])O)OP(=O)(O)O.[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


